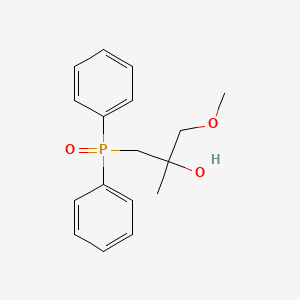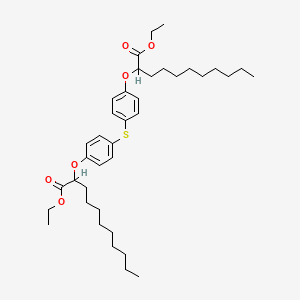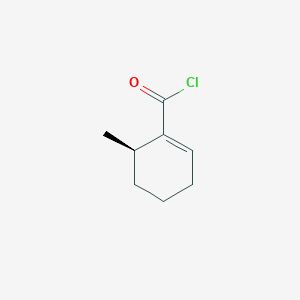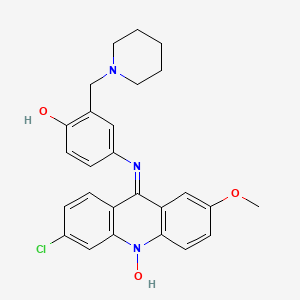
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a methoxy-substituted propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methoxy-2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphoryl oxides.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets. The diphenylphosphoryl group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound can act as a ligand in the formation of coordination complexes, affecting the reactivity and stability of the resulting compounds.
Comparación Con Compuestos Similares
Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol.
Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.
Methoxy-substituted propanols: Compounds with similar backbones but lacking the diphenylphosphoryl group.
Uniqueness: this compound is unique due to the presence of both a diphenylphosphoryl group and a methoxy-substituted propanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
69803-61-8 |
|---|---|
Fórmula molecular |
C17H21O3P |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-3-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H21O3P/c1-17(18,13-20-2)14-21(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,13-14H2,1-2H3 |
Clave InChI |
MFJDHSKYJIJFSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)



![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)






